molecular formula C17H14ClN3OS B5833629 N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea

N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea

Cat. No.: B5833629
M. Wt: 343.8 g/mol
InChI Key: RMTAKJLQDWJNIS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a thiazole ring and substituted phenyl groups, contribute to its potential biological and chemical activities.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-11-5-7-12(8-6-11)15-10-23-17(20-15)21-16(22)19-14-4-2-3-13(18)9-14/h2-10H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTAKJLQDWJNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea typically involves the reaction of 3-chloroaniline with 4-(4-methylphenyl)-1,3-thiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the urea group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea depends on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N’-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea: Similar structure but with a thiourea group instead of a urea group.

    N-(3-chlorophenyl)-N’-[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamate: Similar structure but with a carbamate group.

Uniqueness

N-(3-chlorophenyl)-N’-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

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